molecular formula C11H13N3 B1528938 1-(1-phenylethyl)-1H-pyrazol-3-amine CAS No. 1240564-34-4

1-(1-phenylethyl)-1H-pyrazol-3-amine

Cat. No. B1528938
M. Wt: 187.24 g/mol
InChI Key: ILDNOUIMSQWSKB-UHFFFAOYSA-N
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Description

“1-(1-phenylethyl)-1H-pyrazol-3-amine” is a compound that contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a phenylethyl group, which is a two-carbon chain (ethyl) attached to a phenyl group .


Synthesis Analysis

While specific synthesis methods for “1-(1-phenylethyl)-1H-pyrazol-3-amine” are not available, similar compounds are often synthesized through methods such as the reductive amination of acetophenone .


Molecular Structure Analysis

The molecular structure of “1-(1-phenylethyl)-1H-pyrazol-3-amine” would consist of a pyrazole ring attached to a phenylethyl group. The exact structure would depend on the specific locations of these groups .


Chemical Reactions Analysis

Amines, such as “1-(1-phenylethyl)-1H-pyrazol-3-amine”, are known to act as weak organic bases, reacting with acids to form salts . They can also undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .

Scientific Research Applications

1. Synthesis and Anticancer Activity

A series of derivatives related to 1-(1-phenylethyl)-1H-pyrazol-3-amine were synthesized and analyzed for their structure-activity relationship, revealing compound 1j with potent inhibitory activity against Src kinase. This compound demonstrated significant antitumor efficacy in models of Triple Negative Breast Cancer (TNBC), showing complete tumor suppression in a xenograft mouse model without apparent toxicity (Zhang et al., 2015).

2. Drug Discovery and Synthesis

Efficient synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries was conducted via a one-pot, three-component, solvent-free synthesis method. This approach is highlighted for its efficiency and environmental friendliness, producing compounds that are promising candidates for drug discovery (Yu et al., 2013).

3. Molecular Structure and Reactivity Analysis

The molecular structure and infrared frequencies of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine were explored using Hartree Fock and density functional theory methods. These studies showed the molecule's high chemical reactivity, potentially making it valuable for further chemical research and application (Shukla et al., 2015).

4. Semiconductor Oligomer Synthesis

Research into the synthesis and optical properties of poly(p-phenylene-1-(2,5-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxy amide) (poly(PDPPD)) demonstrated the potential of pyrazole derivatives in the development of new semiconductor materials. These materials exhibit variable optical properties based on their molarity, offering insights into the design of novel optoelectronic devices (Cetin et al., 2017).

5. Palladium-Catalyzed Asymmetric Allylic Amination

A study on the use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination processes highlighted the steric control of η3-allyl configuration and site-selective nucleophilic attack. This research opens up new avenues for the synthesis of chiral amines, a class of compounds essential in pharmaceutical chemistry (Togni et al., 1996).

Safety And Hazards

While specific safety and hazard information for “1-(1-phenylethyl)-1H-pyrazol-3-amine” is not available, similar compounds may require precautions such as avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The future directions for “1-(1-phenylethyl)-1H-pyrazol-3-amine” would depend on its specific applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on improving its synthesis, understanding its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

1-(1-phenylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-8-7-11(12)13-14/h2-9H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDNOUIMSQWSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-phenylethyl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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